molecular formula C10H12 B1585249 4-Phenyl-1-butene CAS No. 768-56-9

4-Phenyl-1-butene

Cat. No. B1585249
CAS RN: 768-56-9
M. Wt: 132.2 g/mol
InChI Key: PBGVMIDTGGTBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06024897

Procedure details

In 220 g of toluene, 20.3 g (0.883 mol) of sodium dispersion was reacted with 46.5 g (0.413 mol) of chlorobenzene, to prepare phenyl sodium. The resultant toluene slurry was stirred for 2.5 hours under heat reflux. The thus-obtained black slurry was cooled, and then a toluene (40 g) solution containing 31.6 g (0.413 mol) of allyl chloride was added to the cooled slurry, keeping the reaction temperature in the range of from -10° C. to 0° C., and then the reaction mixture was allowed to stand, for aging, for 30 minutes at room temperature. After the reaction was completed, the reaction mixture was subjected to hydrolysis with 350 ml of water in the range of 5 to 20° C., and then the resultant organic layer was washed with 300 ml of water twice, according to a usual manner. Toluene was removed therefrom by atomospheric distillation, and the residual orange oil was subjected to distillation under reduced pressure in the same manner as in Example 7. As a result, 39.4 g (0.298 mol, yield 72.2%) of 4-phenyl-1-butene was given (purity 98.3%), and 6.3 g of a residue remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
46.5 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
solvent
Reaction Step Two
Quantity
31.6 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Yield
72.2%

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([Na])[CH:14]=CC=[CH:11][CH:10]=1.C(Cl)C=C>C1(C)C=CC=CC=1.O>[C:3]1([CH2:11][CH2:10][CH:9]=[CH2:14])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Na]
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
46.5 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
220 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
31.6 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
40 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The thus-obtained black slurry was cooled
ADDITION
Type
ADDITION
Details
was added to the cooled slurry
CUSTOM
Type
CUSTOM
Details
of from -10° C. to 0° C.
WASH
Type
WASH
Details
the resultant organic layer was washed with 300 ml of water twice
CUSTOM
Type
CUSTOM
Details
Toluene was removed
DISTILLATION
Type
DISTILLATION
Details
by atomospheric distillation
DISTILLATION
Type
DISTILLATION
Details
the residual orange oil was subjected to distillation under reduced pressure in the same manner as in Example 7

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.298 mol
AMOUNT: MASS 39.4 g
YIELD: PERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.